4-Chloro-N-(2,4-dimethylphenyl)picolinamide
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Overview
Description
4-Chloro-N-(2,4-dimethylphenyl)picolinamide is a chemical compound with the molecular formula C14H13ClN2O and a molecular weight of 260.72 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 4-Chloro-N-(2,4-dimethylphenyl)picolinamide typically involves the reaction of 4-chloropicolinic acid with 2,4-dimethylaniline under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
4-Chloro-N-(2,4-dimethylphenyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-N-(2,4-dimethylphenyl)picolinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2,4-dimethylphenyl)picolinamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-N-(2,4-dimethylphenyl)picolinamide can be compared with other similar compounds, such as:
N-(2,4-Dimethylphenyl)formamide: This compound shares a similar structural motif but lacks the chloro and picolinamide groups.
4-Chloro-N-(2,4-dimethylphenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a picolinamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H13ClN2O |
---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
4-chloro-N-(2,4-dimethylphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H13ClN2O/c1-9-3-4-12(10(2)7-9)17-14(18)13-8-11(15)5-6-16-13/h3-8H,1-2H3,(H,17,18) |
InChI Key |
HMOGFNMTLFXXCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC=CC(=C2)Cl)C |
Origin of Product |
United States |
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